(2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide (2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13303877
InChI: InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19)/t15-/m0/s1
SMILES: CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

(2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide

CAS No.:

Cat. No.: VC13303877

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name (2S)-2-amino-N-(4-methylphenyl)-3-phenylpropanamide
Standard InChI InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19)/t15-/m0/s1
Standard InChI Key NBYFHVJOHIUSPW-HNNXBMFYSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)N
SMILES CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-N-(4-methylphenyl)-3-phenylpropanamide, defines its key structural features:

  • A propanamide core with an (S)-configured amino group at the second carbon.

  • A 3-phenyl substituent on the third carbon.

  • An N-(4-methylphenyl) group attached to the amide nitrogen.

This configuration places it within a class of bioactive molecules where stereochemistry profoundly influences receptor interactions . Comparative analysis with the N-methyl variant (CAS 35373-92-3) reveals that substituting the methyl group with a 4-methylphenyl moiety introduces enhanced steric bulk and potential π-π stacking interactions, which could modulate solubility and target binding .

Table 1: Key Physicochemical Properties of Related Propanamides

Property(S)-2-Amino-N-methyl-3-phenylpropanamide Hypothetical (2S)-N-(4-methylphenyl) Variant
Molecular FormulaC₁₀H₁₄N₂OC₁₆H₁₈N₂O
Molecular Weight (g/mol)178.23254.33
Melting Point (°C)58–60Predicted: 90–110
LogP1.39Estimated: 2.8–3.5
PSA (Ų)55.1255.12

Synthetic Methodologies

General Approaches to Propanamide Synthesis

The synthesis of analogous compounds typically involves:

  • Amide Coupling: Reacting a carboxylic acid derivative (e.g., succinic anhydride) with an aniline derivative under microwave irradiation or thermal conditions . For example, N-arylsuccinimides are synthesized via microwave-assisted reactions between succinic anhydride and substituted anilines in tetrahydrofuran, yielding products in 56–70% efficiency .

  • Stereoselective Amination: Enzymatic or chemical resolution to achieve the desired (S)-configuration, critical for bioactivity .

Adapting Protocols for the Target Compound

To synthesize (2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide, the following steps are proposed:

  • Preparation of 3-Phenylpropanoyl Chloride: React 3-phenylpropanoic acid with thionyl chloride.

  • Amide Formation: Couple the acyl chloride with 4-methylaniline in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the racemic amide.

  • Chiral Resolution: Use chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

Key Reaction:

3-Phenylpropanoic acid+SOCl23-Phenylpropanoyl chlorideBase4-MethylanilineRacemic AmideChiral Resolution(2S)Isomer\text{3-Phenylpropanoic acid} + \text{SOCl}_2 \rightarrow \text{3-Phenylpropanoyl chloride} \xrightarrow[\text{Base}]{\text{4-Methylaniline}} \text{Racemic Amide} \xrightarrow{\text{Chiral Resolution}} (2S)-\text{Isomer}

Physicochemical and ADMET Profiling

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